molecular formula C13H14Cl2N4O2 B7433750 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol

Cat. No. B7433750
M. Wt: 329.18 g/mol
InChI Key: WMMQNQNLLWRCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol, also known as CP-547,632, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. This pathway is involved in the regulation of cell growth, proliferation, and survival, and is often dysregulated in cancer. CP-547,632 has been studied for its potential use in cancer therapy.

Mechanism of Action

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol targets the EGFR pathway by binding to the ATP-binding site of the receptor tyrosine kinase. This prevents the activation of downstream signaling pathways that promote cell growth and survival. 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has been shown to inhibit the proliferation and migration of cancer cells in vitro. In vivo studies have demonstrated that 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol can inhibit tumor growth and metastasis in animal models. 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, the effects of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol is a potent inhibitor of the EGFR pathway and has shown promising antitumor activity in preclinical studies. Its small molecular size and high specificity make it an attractive candidate for cancer therapy. However, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo. Further studies are needed to optimize the dosing and delivery of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol for clinical use.

Future Directions

Future research on 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol could focus on optimizing its pharmacokinetics and delivery, as well as evaluating its safety and efficacy in clinical trials. Other potential directions include investigating the use of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol in combination with other anticancer agents, as well as exploring its potential as a diagnostic tool for EGFR pathway dysregulation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol.

Synthesis Methods

The synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol involves a series of chemical reactions, starting with the reaction of 2-aminopyrimidine with 4-chloro-2-methoxyphenylacetic acid to form an intermediate compound. This is then reacted with 2,6-dichlorobenzoyl chloride to form the final product, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has demonstrated antitumor activity and has been shown to enhance the efficacy of chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol in cancer patients.

properties

IUPAC Name

2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O2/c1-21-10-3-2-7(14)4-8(10)9(20)6-17-12-5-11(15)18-13(16)19-12/h2-5,9,20H,6H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMQNQNLLWRCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(CNC2=CC(=NC(=N2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol

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